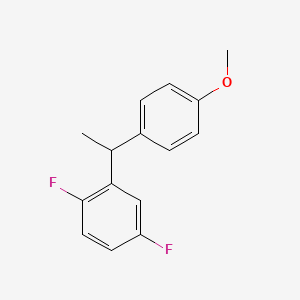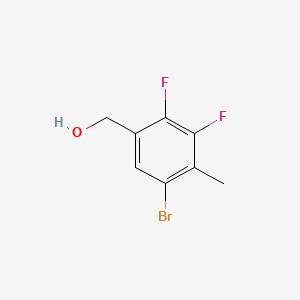
(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is an organoboron compound with the molecular formula C9H9BCl2O4. It is a boronic acid derivative, characterized by the presence of boron, chlorine, and ethoxycarbonyl groups attached to a phenyl ring. This compound is used in various chemical reactions, particularly in the field of organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid typically involves the reaction of 2,6-dichloro-4-(ethoxycarbonyl)phenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance efficiency and consistency in industrial settings .
化学反应分析
Types of Reactions
(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a widely used reaction where the boronic acid reacts with halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Nucleophiles: Such as amines or thiols for substitution reactions
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Formed through nucleophilic substitution
科学研究应用
Chemistry
In chemistry, (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in cross-coupling reactions to form biaryl compounds, which are important in pharmaceuticals and materials science .
Biology and Medicine
This compound is used in the development of biologically active molecules. Its derivatives can act as enzyme inhibitors or receptor modulators, making it useful in drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of polymers and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in creating materials with unique properties .
作用机制
The mechanism of action of (2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid involves its ability to form covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic acid group interacts with palladium catalysts to facilitate the formation of carbon-carbon bonds. In biological systems, its derivatives can interact with enzymes or receptors, modulating their activity through covalent bonding or non-covalent interactions .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and ethoxycarbonyl groups, making it less reactive in certain contexts.
2,6-Dichlorophenylboronic Acid: Similar but lacks the ethoxycarbonyl group, affecting its solubility and reactivity.
4-(Ethoxycarbonyl)phenylboronic Acid: Lacks the chlorine atoms, which can influence its reactivity and applications
Uniqueness
(2,6-Dichloro-4-(ethoxycarbonyl)phenyl)boronic acid is unique due to the presence of both chlorine and ethoxycarbonyl groups, which enhance its reactivity and versatility in chemical synthesis. These functional groups allow for a broader range of chemical transformations and applications compared to its simpler counterparts .
属性
IUPAC Name |
(2,6-dichloro-4-ethoxycarbonylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BCl2O4/c1-2-16-9(13)5-3-6(11)8(10(14)15)7(12)4-5/h3-4,14-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMWZIGYNWONDSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)C(=O)OCC)Cl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BCl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














